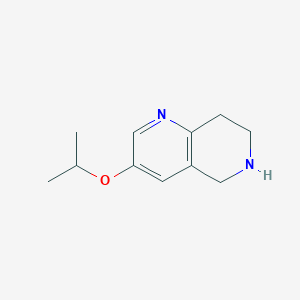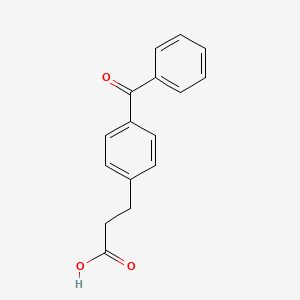![molecular formula C14H14O3 B13872489 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid is an organic compound with the molecular formula C14H14O3 It is characterized by a benzoic acid core substituted with a hydroxycyclopentyl group and an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of an ethynyl intermediate through the reaction of a suitable precursor with an acetylene derivative under basic conditions.
Cyclopentylation: The ethynyl intermediate is then subjected to cyclopentylation using a cyclopentyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The cyclopentylated product undergoes hydroxylation using an oxidizing agent like osmium tetroxide to introduce the hydroxy group.
Benzoic Acid Formation: Finally, the benzoic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethynyl linkage can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the ethynyl linkage provides rigidity and specificity in binding. The benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 3-[2-(1-Hydroxycyclohexyl)ethynyl]benzoic acid
- 3-[2-(1-Hydroxycyclopropyl)ethynyl]benzoic acid
- 3-[2-(1-Hydroxycyclobutyl)ethynyl]benzoic acid
Uniqueness
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid is unique due to its specific cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
属性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
3-[2-(1-hydroxycyclopentyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C14H14O3/c15-13(16)12-5-3-4-11(10-12)6-9-14(17)7-1-2-8-14/h3-5,10,17H,1-2,7-8H2,(H,15,16) |
InChI 键 |
KIEOOXRPDOXLMI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C#CC2=CC(=CC=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Quinoxalin-2-ylamino)methyl]benzoic acid](/img/structure/B13872411.png)
![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)
![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)




![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)





